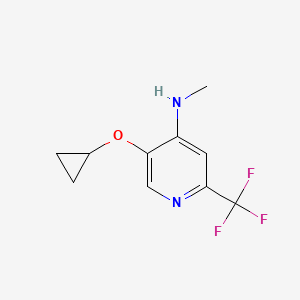
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridin-4-amine core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research .
Preparation Methods
The synthesis of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The preparation of fluorinated pyridines, including this compound, often involves nucleophilic substitution reactions and the use of fluorinating reagents .
Chemical Reactions Analysis
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group plays a crucial role in these reactions, influencing the reactivity and stability of the compound . Common reagents used in these reactions include palladium catalysts for coupling reactions and fluorinating agents for introducing the trifluoromethyl group . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridine ring and the functional groups attached to it .
Scientific Research Applications
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, compounds containing trifluoromethyl groups are known for their pharmacological activities, including their use in the development of drugs for various diseases . The compound’s unique structure and reactivity make it valuable in the study of molecular interactions and mechanisms of action in biological systems . Additionally, it has applications in the agrochemical industry as a potential fungicide .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, affecting their function and activity . The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine can be compared with other similar compounds, such as 4-Amino-2-(trifluoromethyl)pyridine and pyrimidinamine derivatives containing pyridin-2-yloxy moiety . These compounds share structural similarities, including the presence of trifluoromethyl and pyridine groups, but differ in their specific functional groups and overall structure. The unique combination of the cyclopropoxy, methyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-7-4-9(10(11,12)13)15-5-8(7)16-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
CDLTWCMEVQFWAY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















